(S)-1-(Benzylideneamino)-3-chloropropan-2-ol
Overview
Description
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzylideneamino group attached to a chloropropanol backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzylideneamino)-3-chloropropan-2-ol typically involves the condensation reaction between benzaldehyde and (S)-3-chloropropan-2-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorine atom in the chloropropanol moiety can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: (S)-3-chloropropan-2-amine.
Substitution: (S)-1-(Benzylideneamino)-3-hydroxypropan-2-ol or (S)-1-(Benzylideneamino)-3-aminopropan-2-ol.
Scientific Research Applications
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(Benzylideneamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The benzylideneamino group can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Benzylideneamino)-3-hydroxypropan-2-ol
- (S)-1-(Benzylideneamino)-3-aminopropan-2-ol
- (S)-1-(Benzylideneamino)-3-bromopropan-2-ol
Uniqueness
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
(2S)-1-(benzylideneamino)-3-chloropropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,7,10,13H,6,8H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWZIAEQLVDMM-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NCC(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=NC[C@@H](CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224319 | |
Record name | (2S)-1-Chloro-3-[(phenylmethylene)amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224323-52-8 | |
Record name | (2S)-1-Chloro-3-[(phenylmethylene)amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224323-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-Chloro-3-[(phenylmethylene)amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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